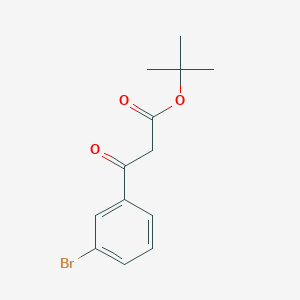![molecular formula C11H11NO B8788462 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE CAS No. 59433-90-8](/img/structure/B8788462.png)
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE is a complex organic compound that belongs to the class of naphthoazetones. This compound is characterized by its unique fused ring structure, which includes a naphthalene ring system fused with an azetidinone ring. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring System: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Cyclization to Form the Azetidinone Ring: The naphthalene derivative undergoes cyclization with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the azetidinone ring.
Hydrogenation: The final step involves hydrogenation to reduce any double bonds and stabilize the tetrahydronaphthoazetone structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles like halogens or nitro compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE can be compared with other similar compounds, such as:
Tetrahydronaphtho[2,3-b]furan: This compound has a similar naphthalene ring system but includes a furan ring instead of an azetidinone ring.
Tetrahydronaphtho[1,2-b]furan: Another similar compound with a furan ring, differing in the position of the fused ring system.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical properties and reactivity compared to its furan analogs.
Eigenschaften
CAS-Nummer |
59433-90-8 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one |
InChI |
InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13) |
InChI-Schlüssel |
RVCIXYMGIRZTFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)




